molecular formula C16H14N2O3 B5619526 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

Cat. No.: B5619526
M. Wt: 282.29 g/mol
InChI Key: UUPYUAVPEXZMMD-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in drug discovery. ijrpr.commdpi.com Pyrazole derivatives are recognized as "privileged scaffolds" due to their metabolic stability and their ability to interact with a wide range of biological targets. nih.govnih.gov This structural versatility has led to the development of numerous compounds with a broad spectrum of pharmacological activities. ijrpr.commdpi.com

The medicinal properties exhibited by pyrazole-based molecules are diverse and significant, including:

Anti-inflammatory: Certain pyrazole derivatives are known to inhibit inflammatory pathways. mdpi.comorientjchem.org

Anticancer: Many pyrazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. mdpi.comnih.gov

Antimicrobial: The pyrazole nucleus is a key component in various agents developed to combat bacterial and fungal infections. ijrpr.comorientjchem.org

Antiviral: Research has demonstrated the potential of pyrazole derivatives in inhibiting viral replication. mdpi.com

Antidiabetic: Some pyrazole-based molecules have shown promise in managing diabetes. ijrpr.com

The success of this scaffold is exemplified by the number of pyrazole-containing drugs approved for clinical use, such as the anti-inflammatory drug celecoxib (B62257) and the anticancer agent crizotinib. mdpi.com The ease of synthesis and the ability to modify the pyrazole ring at various positions allow chemists to fine-tune the physicochemical and pharmacological properties of the molecules to enhance efficacy and selectivity. ijrpr.comresearchgate.net

Overview of Phenolic Compound Archetypes in Bioactive Molecules

Phenolic compounds are a large and ubiquitous class of secondary metabolites found in plants, characterized by an aromatic ring bearing one or more hydroxyl groups. nih.govgsconlinepress.com They have garnered significant attention in drug design and medicine due to their wide array of biological activities. gsconlinepress.com The antioxidant properties of phenolic compounds are particularly well-documented; they can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases like cardiovascular and neurodegenerative disorders. nih.govgsconlinepress.com

Beyond their antioxidant capacity, phenolic compounds exhibit a range of other therapeutic effects:

Anti-inflammatory: They can modulate various inflammatory pathways, inhibiting pro-inflammatory enzymes and cytokines. gsconlinepress.commdpi.com

Anticancer: Several phenolic compounds, such as resveratrol (B1683913) and quercetin, have demonstrated the ability to modulate signaling pathways involved in cancer progression in preclinical studies. gsconlinepress.com

Antimicrobial: The phenolic structure contributes to the antimicrobial effects observed in many plant extracts. gsconlinepress.com

The hydroxyl group on the aromatic ring is a key functional feature, participating in hydrogen bonding and other interactions with biological targets like enzymes and receptors. mdpi.com This makes the phenolic archetype a valuable component in the design of new therapeutic agents.

Structural Context of 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol within Emerging Pyrazole-Phenol Hybrid Scaffolds

The strategy of creating molecular hybrids, which combine two or more different bioactive scaffolds into a single molecule, is a growing approach in medicinal chemistry. acs.org This approach aims to develop novel chemical entities with potentially enhanced potency or a dual mode of action. acs.org The compound this compound is a prime example of such a hybrid, integrating the pyrazole nucleus with a phenolic structure.

This pyrazole-phenol hybrid scaffold combines the therapeutic potential of both its constituent parts. The pyrazole ring offers a metabolically stable core with a proven track record in a wide range of therapeutic areas, while the phenol (B47542) group can provide crucial interactions with biological targets and confer antioxidant properties. ijrpr.comgsconlinepress.com Research into related pyrazole-phenol structures has indicated potential biological activities. For instance, a structurally similar compound, 5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, has been noted for its potential anti-tumor and anti-inflammatory activities. Similarly, derivatives of 2-methoxy-4-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol have been investigated for their monoamine oxidase (MAO) inhibitory activity. researchgate.net

The specific arrangement in this compound, featuring a methoxy-substituted phenol linked to a phenoxy-substituted pyrazole, presents a unique chemical architecture. The interplay between these different functional groups—the phenol, the methoxy (B1213986) group, the pyrazole ring, and the phenoxy ether linkage—determines its three-dimensional shape, electronic properties, and, consequently, its potential biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-(4-phenoxy-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-12-7-8-13(14(19)9-12)16-15(10-17-18-16)21-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPYUAVPEXZMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 5 Methoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol and Analogues

Established Synthetic Routes for the 1H-Pyrazole Core Structure

The formation of the 1H-pyrazole ring is a cornerstone of the synthesis of 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol. Several classical and contemporary methods are available for the construction of this heterocyclic core.

One of the most fundamental and widely employed methods for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of the target molecule, a plausible precursor would be a substituted 1,3-diketone which, upon reaction with hydrazine hydrate, would yield the desired pyrazole core. The regioselectivity of this reaction is a critical consideration, particularly with unsymmetrical 1,3-dicarbonyls, as it can lead to the formation of two possible regioisomers.

Another versatile approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This method offers a high degree of control over the substitution pattern of the resulting pyrazole. For the synthesis of a tetrasubstituted pyrazole like the target compound, this could involve the reaction of a substituted diazoalkane with a disubstituted alkyne.

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.govmdpi.com A three-component reaction, for instance, could involve an aldehyde, a β-ketoester, and a hydrazine to assemble the pyrazole core with multiple substituents in a highly efficient manner. rsc.org

The following table summarizes some established synthetic routes for the 1H-pyrazole core:

Synthetic Route Reactants Key Features
Knorr Pyrazole Synthesis1,3-Dicarbonyl Compound + HydrazineWell-established, versatile, potential for regioisomeric mixtures.
1,3-Dipolar CycloadditionDiazo Compound + AlkyneHigh regioselectivity, good for constructing highly substituted pyrazoles. researchgate.net
Multicomponent Reactionse.g., Aldehyde + β-Ketoester + HydrazineHigh atom economy, operational simplicity, rapid assembly of complex structures. beilstein-journals.orgnih.govmdpi.comrsc.org

Methodological Approaches for the Introduction of Phenol (B47542) and Phenoxy Moieties

The synthesis of this compound requires the specific placement of a 2-hydroxyphenyl group (which is part of the 5-methoxyphenol moiety) and a 4-phenoxy group onto the pyrazole scaffold.

The 2-(1H-pyrazol-3-yl)phenol moiety can be synthesized through the cyclization of a 1-(2-hydroxyphenyl)-1,3-diketone with hydrazine. nih.gov This approach directly installs the phenol group at the desired position relative to the pyrazole ring. An alternative strategy involves the use of 2'-hydroxyacetophenone phenylhydrazone, which can be trilithiated and then condensed with an appropriate ester, followed by acid-catalyzed cyclization to yield 2-(1-phenyl-5-substituted-phenyl-1H-pyrazol-3-yl)phenols. tandfonline.com

The introduction of the 4-phenoxy group can be achieved through several methods. One approach involves the synthesis of a 4-halopyrazole intermediate, which can then undergo a nucleophilic aromatic substitution reaction with a phenoxide. More contemporary methods utilize transition metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed Chan-Lam coupling or a palladium-catalyzed Buchwald-Hartwig amination-type reaction can be employed to form the C-O bond between the pyrazole ring and the phenoxy group. researchgate.net The synthesis of 4-phenoxypyrazoles has been reported using copper(II) acetate as a catalyst for the reaction of a 4-hydroxypyrazole with an arylboronic acid. researchgate.net

The methoxy (B1213986) group on the phenol ring is typically introduced either by starting with a methoxy-substituted precursor, such as 5-methoxy-2-hydroxyacetophenone, or by methylation of a dihydroxyphenyl pyrazole derivative at a later stage of the synthesis. The selective methylation of one hydroxyl group over another can be achieved by using appropriate protecting groups or by exploiting the differential reactivity of the hydroxyl groups.

Strategies for Substituent Modification on the this compound Scaffold

Once the core scaffold of this compound is assembled, further derivatization can be undertaken to explore structure-activity relationships.

N-Functionalization of the Pyrazole Ring: The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to introduce a variety of substituents at the N1 position. This allows for the synthesis of N-alkyl, N-aryl, and N-acyl derivatives. sci-hub.st

Modification of the Phenolic Hydroxyl Group: The hydroxyl group of the phenol moiety can be readily converted into an ether or an ester. Etherification can be achieved via Williamson ether synthesis, while esterification can be carried out using an acyl chloride or a carboxylic acid under appropriate conditions.

Modification of the Phenoxy Group: The phenoxy substituent itself can be modified. If the starting phenol used to create the phenoxy group contains other functional groups, these can be further manipulated. For instance, a nitro group on the phenoxy ring could be reduced to an amine, which can then be acylated or alkylated.

Electrophilic Aromatic Substitution on the Phenyl Rings: Both the phenol and phenoxy rings are susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation, allowing for the introduction of a wide range of substituents. The directing effects of the existing substituents (hydroxyl, methoxy, and ether linkages) will govern the position of the incoming electrophile.

Advanced Synthetic Techniques for Libraries of this compound Derivatives

The generation of a library of derivatives based on the this compound scaffold is crucial for systematic biological evaluation. Advanced synthetic techniques are employed to facilitate the rapid and efficient synthesis of a diverse set of analogues.

Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the simultaneous synthesis of a large number of compounds in a systematic manner. By using a common intermediate and reacting it with a diverse set of building blocks in a parallel fashion, a library of derivatives with variations at specific positions can be quickly generated.

Diversity-Oriented Synthesis (DOS): DOS aims to create a collection of structurally diverse and complex molecules from a common starting material. This can be achieved by employing a branching reaction sequence where different reagents and conditions lead to distinct molecular scaffolds.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation. Flow chemistry can be particularly useful for optimizing reaction conditions and for the scale-up of promising lead compounds.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields for many organic transformations, including the synthesis of heterocyclic compounds like pyrazoles. nih.gov

Analytical Characterization Techniques for Confirming Chemical Structures of Synthesized Compounds

The unambiguous confirmation of the chemical structure of this compound and its synthesized analogues is essential. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules. sci-hub.stnih.govresearchgate.netmdpi.comcdnsciencepub.comjocpr.comnih.govnih.gov

1H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic and pyrazole protons, as well as the methoxy and hydroxyl protons, are characteristic.

13C NMR: Provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the pyrazole ring, and the methoxy group are diagnostic. cdnsciencepub.comnih.gov

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, providing definitive structural assignments.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also be used to determine its elemental composition through high-resolution mass spectrometry (HRMS). nih.govresearchgate.netacs.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. mdpi.comresearchgate.netchemicalbook.com For this compound, characteristic absorption bands would be observed for the O-H stretch of the phenol, the N-H stretch of the pyrazole, C-O stretches of the ether and phenol, and C=C and C=N stretches of the aromatic and pyrazole rings.

The following table summarizes the key analytical techniques and the information they provide:

Technique Information Provided
1H NMRProton environment, connectivity, and number.
13C NMRCarbon skeleton and chemical environment of carbons. cdnsciencepub.comnih.gov
Mass SpectrometryMolecular weight and elemental composition. nih.govresearchgate.netacs.org
Infrared SpectroscopyPresence of functional groups (e.g., -OH, -NH, C-O). mdpi.comresearchgate.netchemicalbook.com

Molecular Mechanisms and Target Engagement of 5 Methoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol and Its Bioactive Analogues

Elucidation of Specific Protein and Cellular Targets

Research into the protein and cellular targets of pyrazole (B372694) derivatives has unveiled a broad spectrum of interactions. While direct studies on 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol are limited, the pyrazole scaffold is a well-established pharmacophore known to interact with a variety of protein classes.

Receptor Modulation: Pyrazole analogues have also demonstrated the ability to modulate the activity of various receptors. Certain tetrasubstituted pyrazoles act as high-affinity ligands for the estrogen receptor (ER), with some showing selectivity for the ERα subtype. acs.org The pyrazole core, along with its substituents, plays a crucial role in the binding affinity and selectivity for the receptor. acs.org Additionally, pyrazole derivatives have been investigated as antagonists for the cannabinoid receptor CB1.

Other Protein Interactions: Recent studies have identified phenylpyrazoles as inhibitors of the m6A RNA-binding protein YTHDF2, highlighting a role in post-transcriptional gene regulation. Furthermore, some pyrazole derivatives have been found to target the PD-1/PD-L1 immune checkpoint by binding to the PD-L1 protein.

The specific protein targets of this compound would be determined by the unique combination of its methoxy (B1213986), phenoxy, and phenolic functional groups, which would influence its binding pocket interactions.

Detailed Analysis of Enzyme-Inhibitor Interaction Dynamics

The interaction dynamics between pyrazole-based inhibitors and their target enzymes are often characterized by a combination of hydrogen bonding, hydrophobic interactions, and sometimes, metal chelation.

The pyrazole ring itself is a key player in these interactions. The N-1 and N-2 atoms can act as hydrogen bond donors and acceptors, respectively, forming crucial contacts with amino acid residues in the enzyme's active site. For example, in the inhibition of p38 MAP kinase, the pyrazole core forms key hydrogen bonds within the ATP-binding pocket.

The substituents on the pyrazole ring dictate the specificity and potency of the inhibition. In the case of this compound, the 4-phenoxy group would likely engage in hydrophobic and π-stacking interactions within a hydrophobic pocket of a target enzyme. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, further anchoring the molecule in the active site. The methoxy group can also participate in hydrogen bonding and influence the electronic properties of the phenolic ring.

Molecular docking studies on various pyrazole derivatives have provided insights into these interactions. For instance, in the inhibition of butyrylcholinesterase (BuChE), the fluorosulfate group on a pyrazole ring was shown to increase binding affinity through a π-sulfur interaction with a tryptophan residue. nih.gov

Characterization of Receptor-Ligand Binding Affinity and Selectivity

The binding affinity and selectivity of pyrazole-containing ligands for their receptors are governed by subtle structural variations. Structure-activity relationship (SAR) studies have been instrumental in understanding these determinants.

For estrogen receptor ligands, the substituent pattern on the pyrazole ring is critical for high-affinity binding and selectivity between ERα and ERβ. acs.org A propyl group at the C(4)-position and a p-hydroxyl group on the N(1)-phenyl substituent were found to enhance affinity and selectivity for ERα. acs.org These findings suggest that the pyrazole core and its substituents can exploit small differences in the ligand-binding pockets of receptor subtypes. acs.org

In the context of cannabinoid receptor antagonists, SAR studies have revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are important for potent and selective CB1 receptor antagonism.

For this compound, the specific arrangement of the methoxy, phenoxy, and phenolic groups would define its binding profile with potential receptor targets. The phenolic hydroxyl group, in particular, is a common feature in many high-affinity receptor ligands, often mimicking the hydroxyl groups of endogenous hormones like estradiol.

Modulation of Key Cellular Signaling Pathways by the Compound

Given their ability to interact with a range of enzymes and receptors, pyrazole derivatives can modulate various key cellular signaling pathways.

Inflammatory Pathways: As inhibitors of enzymes like p38 MAP kinase and cyclooxygenases, pyrazole compounds can interfere with inflammatory signaling cascades. The p38 MAP kinase pathway is a crucial regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β. By inhibiting p38, pyrazole derivatives can effectively suppress the inflammatory response.

Cell Proliferation and Survival Pathways: Pyrazole-based inhibitors of receptor tyrosine kinases (e.g., VEGFR-2) and protein kinases (e.g., JAKs, CDKs) can impact signaling pathways that control cell growth, proliferation, and survival. nih.gov For example, ruxolitinib, a pyrazole-containing drug, is a JAK inhibitor that disrupts the JAK/STAT signaling pathway, which is critical for the function of various cytokines and growth factors. nih.gov

Apoptosis Pathways: Some pyrazole derivatives have been shown to induce apoptosis in cancer cells. For instance, certain indenopyrazole analogues that inhibit tubulin polymerization can arrest tumor cells in the G2/M phase of the cell cycle and activate caspase-mediated apoptotic pathways. mdpi.com

The specific signaling pathways modulated by this compound would depend on its primary cellular targets. Its phenolic and pyrazole moieties suggest potential roles in modulating pathways related to inflammation, oxidative stress, and cell proliferation.

Investigation of Antioxidant Mechanisms Mediated by the Phenolic Group (e.g., Hydrogen Atom Transfer, Electron Transfer)

The phenolic group in this compound is a key structural feature that likely confers significant antioxidant activity. Phenolic compounds are well-known antioxidants that can neutralize free radicals through several mechanisms.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching the radical and forming a more stable phenoxyl radical. The stability of this resulting radical is crucial for the antioxidant efficiency. Computational studies on pyrazole and pyrazolone derivatives have indicated that they preferably interact with free radicals through the HAT mechanism. daneshyari.com

Sequential Electron Transfer Proton Transfer (SETPT): While generally less favored for phenols than HAT, the SETPT mechanism involves the initial transfer of an electron from the phenol (B47542) to the free radical, followed by the transfer of a proton.

The antioxidant activity of phenolic pyrazoles is influenced by the substituents on both the pyrazole and phenolic rings. The methoxy group on the phenolic ring of this compound can enhance its antioxidant capacity by donating electron density to the ring, which stabilizes the phenoxyl radical formed after hydrogen donation. The pyrazole ring itself can also contribute to the antioxidant activity, as the NH proton of the pyrazole moiety has been implicated in radical scavenging. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles for 5 Methoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol Analogues

Impact of Methoxy (B1213986) and Ethoxy Substituent Variations on Biological Activity

The nature of the substituent on the phenol (B47542) ring of pyrazolyl-phenol compounds plays a significant role in modulating their biological activity. While specific comparative data for the 5-methoxy versus a 5-ethoxy substitution on 2-(4-phenoxy-1H-pyrazol-3-yl)phenol is not extensively detailed in publicly available literature, general principles from related series of kinase inhibitors suggest that such modifications can influence both potency and pharmacokinetic properties.

Alkoxy groups, such as methoxy and ethoxy, are known to be privileged pharmacophore groups that can be responsible for a diverse range of bioactivities. mdpi.com The primary role of the 5-methoxy group in the parent compound is likely to enhance its binding affinity through favorable interactions within the kinase's binding pocket. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions.

When considering the substitution of a methoxy group with a slightly larger ethoxy group, several factors come into play. The increased lipophilicity of the ethoxy group can enhance membrane permeability and cellular uptake, potentially leading to improved in vivo efficacy. However, the increased steric bulk of the ethyl group compared to the methyl group could also lead to a decrease in binding affinity if the binding pocket is constrained. The optimal size of the alkoxy group is therefore highly dependent on the specific topology of the target enzyme's active site. In broader studies of kinase inhibitors, the extension of an alkoxy chain from methoxy to ethoxy or larger groups has been shown to have variable effects, sometimes leading to improved potency and at other times resulting in a loss of activity due to steric hindrance.

CompoundR Group (at position 5 of phenol)Potential Impact on Biological Activity
5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol-OCH3Parent compound, baseline activity.
5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol-OCH2CH3Increased lipophilicity, potential for altered binding affinity due to steric factors.

Influence of Phenoxy Moiety Modifications on Compound Potency and Selectivity

The phenoxy moiety of this compound is a critical component for its biological activity, often contributing significantly to the compound's binding affinity and selectivity. Modifications to this part of the molecule can lead to substantial changes in its pharmacological profile. The terminal phenoxy group is recognized as a key structural element in many kinase inhibitors, where it often provides hydrophobic interactions within a lipophilic pocket of the enzyme. mdpi.com

Substitutions on the phenyl ring of the phenoxy group can fine-tune these interactions. For instance, the introduction of small electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or electron-donating groups (e.g., methyl, methoxy) at various positions (ortho, meta, para) can alter the electronic properties and conformation of the phenoxy ring. This, in turn, affects the strength of π-π stacking interactions and hydrophobic interactions with amino acid residues in the kinase's active site. Studies on related kinase inhibitors have shown that para-substitution on a terminal phenyl ring is often favored for enhancing potency. mdpi.com

Furthermore, the strategic placement of substituents can be used to improve selectivity for the target kinase over other closely related kinases. By exploiting subtle differences in the amino acid composition of the binding pockets of different kinases, a substituted phenoxy group can be designed to favor interaction with the intended target. For example, a bulkier substituent might be accommodated in the binding site of one kinase but clash with the residues of another, thereby conferring selectivity.

Compound AnalogueModification on Phenoxy MoietyGeneral Effect on Potency and Selectivity
Analogue 1Unsubstituted phenoxyBaseline activity.
Analogue 2Para-fluoro substitutionMay enhance binding affinity through halogen bonding and favorable electronic interactions.
Analogue 3Meta-methoxy substitutionCan alter electronic distribution and potentially form additional hydrogen bonds.
Analogue 4Ortho-methyl substitutionIntroduces steric bulk which can influence binding orientation and selectivity.

Role of Substitutions on the Pyrazole (B372694) Ring in Modulating Activity

The central pyrazole ring serves as a crucial scaffold, correctly orienting the phenol and phenoxy moieties for optimal interaction with the p38 MAP kinase. The substitution pattern on the pyrazole ring itself is a key determinant of the inhibitory activity of this class of compounds. The nitrogen atoms of the pyrazole can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase.

In many pyrazole-based p38 inhibitors, the N1 position of the pyrazole is substituted with an aryl group, which can provide important hydrophobic and π-stacking interactions. nih.gov For instance, replacing a small alkyl group with a larger aryl group at this position has been shown to dramatically increase binding potency. The nature and substitution pattern of this aryl group can further modulate activity.

Compound AnalogueSubstitution on Pyrazole RingEffect on Activity
Analogue 1N1-H (unsubstituted)Can act as a hydrogen bond donor.
Analogue 2N1-phenylIntroduces hydrophobic interactions, often increasing potency.
Analogue 3C5-tert-butylOccupies a lipophilic pocket, significantly enhancing binding. biochempress.com
Analogue 4C4-arylInfluences molecular conformation and can interact with solvent-exposed regions.

Stereochemical Effects on Compound Efficacy and Target Interactions

Stereochemistry can play a pivotal role in the efficacy and target interactions of kinase inhibitors. While the parent compound, this compound, does not possess a chiral center, the introduction of chiral substituents in its analogues can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is critical for a precise fit into the highly structured active site of a kinase.

Even subtle changes in stereochemistry can lead to significant differences in binding affinity and inhibitory potency. One enantiomer of a chiral compound may bind with high affinity to the target enzyme, while the other enantiomer may be significantly less active or even inactive. This is because the specific arrangement of functional groups in one enantiomer allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the complementary residues in the enzyme's binding pocket, whereas the mirror image arrangement of the other enantiomer may result in steric clashes or a loss of key interactions.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For pyrazole-based p38 MAP kinase inhibitors, several QSAR studies have been conducted to understand the structural requirements for potent inhibition and to guide the design of new, more effective analogues. nih.gov

These models are built using a dataset of compounds with known inhibitory activities. Various molecular descriptors, which quantify different aspects of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to develop a mathematical equation that relates these descriptors to the biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful in this context. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. These maps provide a visual and intuitive guide for medicinal chemists to design new compounds with improved potency. For instance, a CoMFA model might indicate that a bulky substituent is favored in a particular region, suggesting that introducing a larger chemical group at that position could enhance the compound's inhibitory activity. The predictive power of these QSAR models is typically validated using an external test set of compounds that were not used in the model's development.

Computational and Theoretical Investigations on 5 Methoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol and Derivatives

Molecular Docking Simulations for Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding mechanism of a ligand to its macromolecular target, typically a protein or nucleic acid. For 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol and its analogs, molecular docking simulations can elucidate their potential interactions with various biological targets, such as enzymes or receptors implicated in disease pathways.

The process involves preparing the three-dimensional structures of both the ligand (the pyrazole (B372694) derivative) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating the binding affinity for each pose. researchgate.netijpbs.com These calculations are based on scoring functions that estimate the free energy of binding. The results can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and selectivity towards the target. researchgate.net For instance, docking studies on other pyrazole derivatives have been successfully used to identify potential inhibitors for targets like receptor tyrosine kinases and protein kinases. researchgate.net

A hypothetical molecular docking study of this compound against a putative protein target could yield the data presented in the interactive table below.

Interactive Data Table: Predicted Binding Affinities and Interactions

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compoundKinase A-8.5MET120, LEU172, VAL1042
Derivative 1 (R=Cl)Kinase A-9.2MET120, LEU172, ALA1213
Derivative 2 (R=CH3)Kinase A-8.8MET120, LEU172, PHE1892
This compoundProtease B-7.9HIS41, CYS145, GLU1664
Derivative 1 (R=Cl)Protease B-8.4HIS41, CYS145, SER1445
Derivative 2 (R=CH3)Protease B-8.1HIS41, CYS145, THR254

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. eurasianjournals.comeurasianjournals.com These methods can be employed to investigate the geometry, electronic properties, and reactivity of this compound and its derivatives. By solving the Schrödinger equation, or a simplified form of it, these calculations can predict a wide range of molecular properties. eurasianjournals.com

For instance, DFT calculations can be used to determine the optimized molecular geometry, Mulliken charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. Furthermore, these calculations can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the characterization of newly synthesized compounds. nih.gov

Below is a hypothetical table summarizing the results of quantum chemical calculations for this compound.

Interactive Data Table: Calculated Quantum Chemical Parameters

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D
Mulliken Charge on Pyrazole N1-0.45 e
Mulliken Charge on Pyrazole N2-0.28 e

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com For this compound and its derivatives, MD simulations can provide valuable insights into their conformational flexibility and the stability of their interactions with biological targets. nih.gov

A hypothetical summary of an MD simulation for the complex of this compound with a target protein is presented below.

Interactive Data Table: Molecular Dynamics Simulation Analysis

ParameterValueInterpretation
Simulation Time100 nsSufficient time to assess stability.
RMSD of Protein Backbone1.5 ÅThe protein structure is stable throughout the simulation. rsc.org
RMSD of Ligand0.8 ÅThe ligand remains stably bound in the active site.
Average Number of Hydrogen Bonds3Key hydrogen bonds are maintained during the simulation.
Solvent Accessible Surface Area (SASA) of Ligand35 ŲThe ligand is well-buried within the binding pocket.

In Silico Prediction of Theoretical Pharmacokinetic Parameters (e.g., permeability, metabolic stability)

The pharmacokinetic properties of a drug, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its success in clinical trials. In silico methods for predicting these properties are increasingly used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. ajol.infosemanticscholar.org For this compound and its derivatives, various computational models can be used to predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and metabolic stability. johnshopkins.edunih.gov

These predictive models are typically based on quantitative structure-property relationships (QSPR) and are trained on large datasets of compounds with experimentally determined pharmacokinetic data. Web-based tools and specialized software can be used to calculate these properties based on the molecular structure of the compound. ajol.info

A hypothetical ADMET profile for this compound is shown in the table below.

Interactive Data Table: Predicted Pharmacokinetic Properties

ParameterPredicted ValueAcceptable Range
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PermeabilityLowLow to Moderate
Caco-2 PermeabilityHigh> 1 x 10⁻⁶ cm/s
CYP2D6 InhibitorNoNo
AMES ToxicityNoNo
Lipinski's Rule of Five0 Violations≤ 1 Violation

Virtual Screening Approaches for Identification of Novel Scaffolds and Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.com This method can be used to explore a vast chemical space and prioritize compounds for experimental testing. For the pyrazole scaffold of this compound, virtual screening can be employed to identify novel derivatives with improved activity or to discover new potential biological targets for this class of compounds.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties. researchgate.net Structure-based virtual screening, which relies on the three-dimensional structure of the target, uses docking to predict the binding of compounds from a library. nih.gov High-throughput virtual screening (HTVS) can be used to screen millions of compounds in a relatively short period. chemmethod.com

A hypothetical virtual screening campaign could identify several promising pyrazole derivatives from a large chemical database, as illustrated in the table below.

Interactive Data Table: Top Hits from a Virtual Screening Campaign

Compound IDDocking Score (kcal/mol)Predicted Affinity (pIC50)Structural Similarity to Lead
ZINC123456-10.28.50.75
ZINC789012-9.88.20.81
ZINC345678-9.58.00.69
ZINC901234-9.37.90.85
ZINC567890-9.17.80.72

Advanced Research Directions and Future Perspectives for the Chemical Space of 5 Methoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol

Exploration of Novel Bioactive Analogues with Enhanced Potency and Selectivity

A primary avenue for future research lies in the systematic exploration of novel bioactive analogues of 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol. The goal of such exploration would be to enhance both the potency and selectivity of the compound for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new molecules. nih.govresearchgate.net

Key modifications could include:

Alterations to the Phenolic Moiety: The position and nature of the hydroxyl and methoxy (B1213986) groups on the phenol (B47542) ring can be varied. For instance, shifting the methoxy group or introducing additional substituents could significantly impact the molecule's electronic properties and its ability to interact with target proteins.

Substitution on the Phenoxy Ring: The peripheral phenoxy ring is a prime site for modification. Introducing a range of substituents, from simple alkyl and halogen groups to more complex functionalities, could modulate the compound's lipophilicity, steric profile, and target-binding affinity.

Functionalization of the Pyrazole (B372694) Core: The pyrazole ring itself offers opportunities for modification, such as N-alkylation or N-arylation, which can influence the compound's metabolic stability and pharmacokinetic profile. nih.gov

A systematic synthesis of these analogues, coupled with rigorous biological testing, will be essential to delineate the structural requirements for optimal activity.

Table 1: Potential Analogue Scaffolds for SAR Studies
Scaffold Modification AreaExample ModificationsPotential Impact
Phenolic RingPositional isomers of methoxy group, introduction of halogens or alkyl groups.Altered electronic properties, hydrogen bonding capacity, and target interaction.
Phenoxy RingSubstitution with electron-donating or electron-withdrawing groups at various positions.Modified lipophilicity, steric hindrance, and binding affinity.
Pyrazole CoreN-alkylation, N-arylation, or substitution at other available positions.Improved metabolic stability and pharmacokinetic properties.

Development of Advanced Methodologies for Comprehensive Biological Evaluation

To fully characterize the biological potential of this compound and its analogues, the implementation of advanced biological evaluation methodologies is imperative. High-throughput screening (HTS) assays will be instrumental in rapidly assessing large libraries of these compounds against a diverse range of biological targets. nih.govresearchgate.nettandfonline.com

Future screening strategies should encompass:

Target-Based Screening: Utilizing well-defined biological targets, such as specific enzymes or receptors implicated in disease, to identify compounds with direct inhibitory or modulatory effects.

Phenotypic Screening: Employing cell-based or whole-organism models (e.g., zebrafish) to discover compounds that produce a desired physiological effect, even without prior knowledge of the specific molecular target. nih.govresearchgate.netfrontiersin.org This approach is particularly valuable for identifying novel mechanisms of action.

In Silico Screening: Leveraging computational models to predict the activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, thereby prioritizing synthetic efforts.

These advanced screening techniques will enable a more efficient and comprehensive evaluation of the therapeutic potential of this chemical space.

Integration of Multi-Omics Approaches in Mechanistic Studies

Understanding the precise mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for elucidating the complex biological pathways modulated by this compound and its derivatives. nih.govnih.govfrontiersin.org

Multi-omics can provide a holistic view of the cellular response to a compound by:

Identifying Drug Targets: Proteomics techniques can directly identify the protein targets with which a compound interacts. nih.gov

Mapping Perturbed Pathways: Transcriptomics and metabolomics can reveal changes in gene expression and metabolite levels, respectively, providing insights into the downstream effects of target engagement. nih.gov

Discovering Biomarkers: Integrated omics data can help identify biomarkers that predict a response to the compound, facilitating patient stratification in future clinical trials. oup.com

By combining these different layers of biological information, researchers can construct a comprehensive picture of how these compounds exert their effects at a molecular level, paving the way for more informed drug development. frontiersin.org

Expansion of Therapeutic Area Investigations Beyond Initial Findings

Given the known biological activities of both pyrazole and phenolic compounds, the chemical space of this compound holds promise for a variety of therapeutic applications, including those beyond any initial findings.

The pyrazole scaffold is a key feature in many compounds being investigated for neurodegenerative diseases such as Alzheimer's disease. nih.goveurekaselect.comresearchgate.net These compounds often target enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathology of these conditions. nih.gov Furthermore, phenolic compounds are known for their antioxidant and anti-inflammatory properties, which can be neuroprotective. accurateclinic.com The combination of these two pharmacophores in the target compound suggests a strong rationale for investigating its potential in mitigating the neuroinflammation and oxidative stress associated with neurodegeneration. researchgate.net

Emerging research suggests a link between polyphenolic compounds and the modulation of mood and depression. nih.govcaringsunshine.comcaringsunshine.comresearchgate.net The mechanisms are thought to involve the regulation of neurotransmitter systems and the reduction of neuroinflammation. The phenolic nature of this compound makes it a candidate for investigation in the context of mood disorders. Studies could explore its effects on key neurotransmitter pathways and its ability to alleviate depressive-like behaviors in preclinical models.

Table 2: Potential Therapeutic Areas for Investigation
Therapeutic AreaRationale for InvestigationPotential Mechanisms of Action
Neurodegenerative Disorders (e.g., Alzheimer's Disease)Presence of pyrazole and phenolic moieties, known for neuroprotective effects. nih.govaccurateclinic.comInhibition of key enzymes (e.g., AChE, MAO), reduction of oxidative stress and neuroinflammation. nih.govresearchgate.net
Mood Disorders (e.g., Depression)Polyphenolic structure, linked to mood-regulating properties. nih.govcaringsunshine.comModulation of neurotransmitter systems, anti-inflammatory effects in the brain.

Strategic Collaborative and Interdisciplinary Research Opportunities

The successful development of compounds from the chemical space of this compound will necessitate a highly collaborative and interdisciplinary research approach. The complexity of modern drug discovery requires the integration of expertise from various scientific disciplines. nih.govrsc.org

Key areas for collaboration include:

Medicinal and Synthetic Chemistry: To design and synthesize novel analogues with optimized properties.

Pharmacology and Biology: To conduct comprehensive in vitro and in vivo evaluations of the compounds' efficacy and safety.

Computational Chemistry and Bioinformatics: To perform in silico modeling, analyze large datasets from high-throughput screening and multi-omics studies, and identify potential drug targets. youtube.com

Clinical Research: To translate promising preclinical findings into human clinical trials.

By fostering collaborations between academic research institutions, pharmaceutical companies, and contract research organizations, the full therapeutic potential of this chemical scaffold can be more effectively and efficiently explored.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol?

  • Methodology :

  • Step 1 : Condensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid under reflux (7+ hours) to form the pyrazole core .
  • Step 2 : Introduction of the phenoxy group via nucleophilic aromatic substitution (e.g., using NaH in DMF or microwave-assisted coupling) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and aromatic proton environments (e.g., methoxy singlet at ~3.8 ppm, phenolic OH at ~9–10 ppm) .
  • X-ray Crystallography : Single-crystal analysis (SHELX programs) to resolve dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl: ~16–17°) and hydrogen-bonding networks (O–H···N interactions) .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

  • Key Parameters :

  • Solvents : Ethanol for cyclocondensation (polar protic), dichloromethane for acid-sensitive intermediates .
  • Temperature Control : Reflux (~80°C) for cyclization; room temperature for hydrazone formation to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products in pyrazole ring formation?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves regioselectivity via controlled dielectric heating .
  • Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) to accelerate cyclization; monitoring by TLC (hexane:EtOAc = 3:1) for intermediate isolation .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

  • Case Study : Discrepancies in 1H^1 \text{H}-NMR chemical shifts may arise from dynamic proton exchange (e.g., phenolic OH).

  • Solutions :
  • Variable-Temperature NMR : Suppress exchange broadening at low temperatures (e.g., 173 K) .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify tautomeric or conformational effects .

Q. What experimental and computational approaches elucidate structure-activity relationships (SAR) for biological activity?

  • In Silico Methods :

  • Molecular Docking : AutoDock Vina to predict binding affinities with target enzymes (e.g., COX-2 for anti-inflammatory activity) .
    • In Vitro Assays :
  • Enzyme Inhibition : IC50_{50} determination via fluorescence-based assays (e.g., trypsin-like proteases) .
  • Cell Viability : MTT assay on cancer cell lines (e.g., HeLa) to assess antiproliferative effects at 10–100 µM concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.